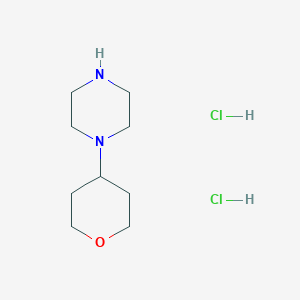

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple ring systems. The official International Union of Pure and Applied Chemistry name is this compound, which accurately describes the structural arrangement of the molecular components. The name reflects the presence of a piperazine ring system that is substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group, with the entire structure existing as a dihydrochloride salt.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is documented as N1(C2CCOCC2)CCNCC1.[H]Cl.[H]Cl, which provides a linear encoding of the molecular structure. This notation clearly indicates the connectivity between the tetrahydropyran ring (C2CCOCC2) and the piperazine ring (N1CCNCC1), along with the two hydrogen chloride units that form the dihydrochloride salt. The International Chemical Identifier Key for this compound is IHCJJNVEJSEXDN-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure.

The three-dimensional structural arrangement features a six-membered piperazine ring in a chair conformation, with nitrogen atoms positioned at the 1 and 4 positions of the ring. The tetrahydro-2H-pyran substituent is attached through a carbon-nitrogen bond at the 4-position of the pyran ring, creating a bicyclic system with specific spatial orientation. The dihydrochloride salt formation involves protonation of the nitrogen atoms, resulting in enhanced water solubility and crystalline stability.

Eigenschaften

IUPAC Name |

1-(oxan-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCJJNVEJSEXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657475 | |

| Record name | 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790223-65-3, 398137-19-4 | |

| Record name | 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

N-Alkylation of Piperazine with Tetrahydropyran Derivatives

One common approach is the direct N-alkylation of piperazine using tetrahydro-2H-pyran-4-yl-containing alkyl halides or related electrophiles. This method involves:

- Reacting piperazine with a tetrahydropyran-4-ylmethyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate.

- Solvents typically include polar aprotic solvents like acetonitrile or ethanol.

- Reaction temperatures range from room temperature to reflux conditions depending on reactivity.

This approach yields the free base 1-(tetrahydro-2H-pyran-4-yl)piperazine, which is subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid in solvents such as dioxane or methanol.

Reductive Amination Route

Another method involves reductive amination:

- Starting with tetrahydro-2H-pyran-4-carboxaldehyde or related aldehyde derivatives.

- Reacting the aldehyde with piperazine under reductive amination conditions using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.

- This allows the formation of the secondary amine linkage between the piperazine nitrogen and the tetrahydropyran ring.

- The product is isolated and converted to the dihydrochloride salt.

Protection and Deprotection Steps

In some synthetic schemes, the piperazine nitrogen atoms are protected (e.g., with tert-butoxycarbonyl groups) to control regioselectivity and avoid polysubstitution:

- Piperazine is first protected at one or both nitrogen atoms.

- The tetrahydropyran moiety is introduced via alkylation or reductive amination.

- The protecting groups are removed under acidic conditions.

- Final salt formation is achieved by treatment with hydrochloric acid.

Salt Formation (Dihydrochloride)

The dihydrochloride salt is typically prepared by:

- Dissolving the free base in an appropriate solvent (e.g., isopropanol, methanol).

- Adding hydrochloric acid (aqueous or gaseous) slowly at controlled temperature (25–80°C).

- Stirring the mixture to precipitate the dihydrochloride salt.

- Cooling and filtering the solid product, followed by washing and drying.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation | Piperazine + tetrahydro-2H-pyran-4-ylmethyl bromide | Acetonitrile | 25–80°C | 70–90 | Base: K2CO3; Nitrogen atmosphere preferred |

| Reductive Amination | Piperazine + tetrahydro-2H-pyran-4-carboxaldehyde + NaBH(OAc)3 | Ethanol, DCM | Room temp to 40°C | 65–85 | Mild reducing agent; avoids over-reduction |

| Protection (Boc) | Piperazine + di-tert-butyl dicarbonate | THF, Toluene | 25–30°C | >90 | Protects piperazine nitrogen(s) |

| Deprotection | Acidic hydrolysis (HCl in dioxane or methanol) | Methanol, Dioxane | 25–80°C | Quantitative | Prepares free amine for salt formation |

| Salt Formation | Free base + HCl (aqueous or gaseous) | Isopropanol | 25–80°C | >95 | Precipitates dihydrochloride salt |

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride has several notable applications:

Medicinal Chemistry

- Pharmaceutical Development: The compound serves as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders and other central nervous system (CNS) conditions. Its structural properties allow it to interact with various receptors, making it a candidate for drug design aimed at improving efficacy and reducing side effects.

Biological Studies

- Neuropharmacology: Research indicates that this compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine. Studies suggest potential applications in treating anxiety, depression, and other mood disorders.

- Antimicrobial Activity: Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. This suggests potential uses in developing new antibiotics or antiseptic agents.

Industrial Applications

- Chemical Intermediate: In industrial chemistry, this compound can be utilized as an intermediate in synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the creation of novel compounds with desired properties.

Case Studies

Several case studies highlight the compound's potential:

-

Neuropharmacological Effects:

- A study investigated the impact of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety-related behaviors, suggesting its potential as an anxiolytic agent.

-

Antimicrobial Efficacy:

- Research conducted on various derivatives of this compound demonstrated activity against Escherichia coli and Staphylococcus aureus. These findings open avenues for further exploration in antimicrobial drug development.

-

Synthetic Applications:

- A patent describes the use of this compound as a building block for synthesizing other biologically active molecules, emphasizing its versatility in chemical synthesis.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Scaffold for CNS-targeting drugs | Improved efficacy in treating mood disorders |

| Biological Studies | Neuropharmacological effects; antimicrobial properties | New treatments for anxiety and infections |

| Industrial Applications | Intermediate in chemical synthesis | Development of novel compounds |

Wirkmechanismus

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine Dihydrochloride Hydrate

- Molecular Formula : C₉H₁₈N₂S·2HCl·H₂O

- Key Difference : Replacement of the oxygen atom in the tetrahydropyran ring with sulfur (thiopyran vs. pyran).

- Impact : Sulfur’s larger atomic radius and lower electronegativity alter electronic properties and binding affinities. This compound is used in kinase inhibitor research .

1-(3-((4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Pharmacologically Active Piperazine Dihydrochlorides

Trimetazidine Dihydrochloride

- Molecular Formula : C₁₄H₂₂N₂·2HCl

- Key Difference : Aryl substitution (2,3,4-trimethoxybenzyl group) on the piperazine ring.

- Application : Anti-ischemic agent used to treat angina pectoris. The trimethoxybenzyl group enhances mitochondrial efficiency .

GBR 12783 Dihydrochloride

- Molecular Formula : C₂₈H₃₂N₂O·2HCl

- Key Difference : Diphenylmethoxyethyl and phenylpropenyl substituents.

- Application : Selective dopamine reuptake inhibitor (IC₅₀ = 1.8 nM for DAT), highlighting the role of bulky hydrophobic groups in transporter affinity .

Buclizine Dihydrochloride

Key Structural Determinants of Activity

Heteroatom Substitution : Replacing oxygen with sulfur (e.g., thiopyran vs. pyran) increases lipophilicity and alters target engagement .

Aryl Groups : Bulky substituents like trimethoxybenzyl (Trimetazidine) or diphenylmethoxyethyl (GBR 12783) enhance receptor selectivity and potency .

Halogenation : Chlorine or fluorine atoms (e.g., Buclizine) improve metabolic stability and binding affinity to histamine or dopamine transporters .

Pyridinyl Motifs : Nitrogen-containing heterocycles (e.g., pyridinyl in ) facilitate hydrogen bonding and π-π interactions with enzyme active sites .

Biologische Aktivität

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a compound with notable biological activity, primarily derived from its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Molecular Formula : C₉H₂₀Cl₂N₂O

Molecular Weight : 243.17 g/mol

Solubility : The compound is soluble in water and organic solvents, which influences its biological activity and pharmacokinetics .

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.

- Antitumor Effects : Research indicates potential cytotoxic effects on human tumor cell lines, suggesting a role in cancer therapy.

- Neuroprotective Properties : Piperazine derivatives are often investigated for their neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Experimental Data

A review of literature reveals insights into the biological effects of related compounds:

- Antitumor Activity : A study on pyranoxanthones, which share structural similarities with this compound, showed growth inhibitory activity on human tumor cell lines. The compounds exhibited logKp values indicative of favorable membrane permeability, which is crucial for anticancer drug efficacy .

- Neuropharmacological Studies : Research into piperazine derivatives has highlighted their potential as central nervous system (CNS) therapeutics. These studies suggest that modifications in the piperazine ring can significantly affect the pharmacological profile, including potency and selectivity towards specific targets .

- Pharmacokinetics and Solubility : Investigations into the solubility and metabolic stability of similar compounds indicate that structural modifications can enhance aqueous solubility while maintaining or improving biological activity. For instance, the incorporation of polar functional groups has been shown to improve solubility without compromising efficacy against target pathogens .

Data Table: Biological Activities of Related Compounds

Q & A

Q. How can computational tools predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodology :

- Use QSAR models (e.g., SwissADME or ADMET Predictor) to estimate logP, blood-brain barrier permeability, and metabolic stability based on structural descriptors .

- Validate predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.